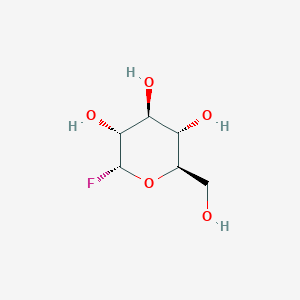

α-D-葡萄糖吡喃糖基氟化物

描述

Synthesis Analysis

Alpha-D-Glucopyranosyl fluoride can be synthesized through a stepwise solvent-promoted SNi reaction, displaying mechanistic implications for retaining glycosyltransferases. The solvolysis of alpha-D-glucopyranosyl fluoride in hexafluoro-2-propanol yields two products, highlighting the importance of solvent effects in the synthesis and rearrangement of glycosyl fluorides (Chan, Tang, & Bennet, 2012).

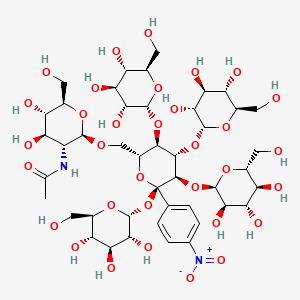

Molecular Structure Analysis

The molecular structure of alpha-D-glucopyranosyl fluoride has been elucidated through various spectroscopic and crystallographic techniques, revealing its conformation and stereochemistry. X-ray analyses of peracetylated alpha-D-glucopyranosyl fluoride demonstrate the glycopyranosyl ring's regular (4)C1 chair conformation, with the anomeric fluoride adopting an axial orientation, highlighting the strong anomeric effect influencing the molecule's structure (Dedola, Hughes, & Field, 2010).

Chemical Reactions and Properties

Alpha-D-Glucopyranosyl fluoride acts as a glucopyranosyl donor in various enzymatic reactions, such as those catalyzed by sucrose phosphorylase, indicating its versatility as a substrate for enzyme-mediated glycosylation processes. The enzyme catalyzes the hydrolysis of glucosyl fluoride at rates comparable to sucrose, underscoring its utility as a glucose donor in biochemical transformations (Gold & Osber, 1971).

科学研究应用

氟-19 核磁共振研究:α-D-葡萄糖吡喃糖基氟化物在人红细胞中的转运利用氟-19 磁化转移研究,尽管其交换速率太慢而无法进行有效测量。这项研究强调了 α 和 β 形式的葡萄糖吡喃糖基氟化物的渗透性存在显著差异,这可以用交替构象模型来解释,该模型涉及基于氟化构象和位点的选择性结合偏好 (London & Gabel, 1995)。

酶抑制研究:α-D-葡萄糖吡喃糖基氟化物强烈抑制兔肌肉中的 α-葡聚糖磷酸化酶,在较小程度上抑制马铃薯块茎中的 α-葡聚糖磷酸化酶。这项研究探索了其竞争性抑制特性,提供了对与酶结合相互作用的见解 (Ariki & Fukui, 1975)。

糖基转移酶研究:该化合物充当来自变形链球菌的糖基转移酶的 D-葡萄糖吡喃糖基供体,产生大分子量的 D-葡聚糖和氟离子。该研究还探讨了各种单糖对该反应的抑制作用 (Figures & Edwards, 1976)。

蔗糖磷酸化酶底物:α-D-葡萄糖吡喃糖基氟化物被鉴定为来自嗜糖假单胞菌的蔗糖磷酸化酶的底物,显示出与蔗糖相当的动力学性质 (Gold & Osber, 1971)。

未来方向

In addition to alpha-D-fluoroglucose, the glycosyl donors alpha-D-fluoromaltose and alpha-D-fluorogalactose underwent glycosylation with Boc-Tyr-OH under the reaction conditions, providing O-glycosyl . This suggests potential future directions for research and applications of alpha-D-Glucopyranosyl fluoride and similar compounds.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMYEINZLWEOQU-DVKNGEFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Glucopyranosyl fluoride | |

CAS RN |

2106-10-7 | |

| Record name | 1-Fluoro-1-deoxy-?-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

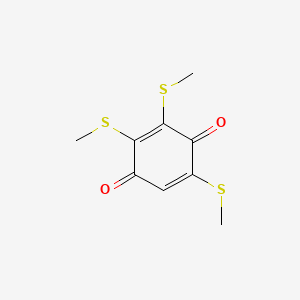

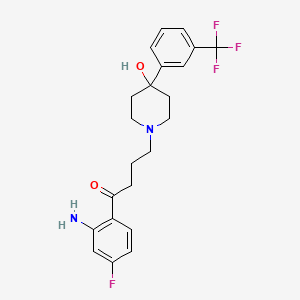

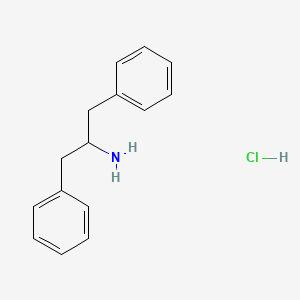

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)

![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)